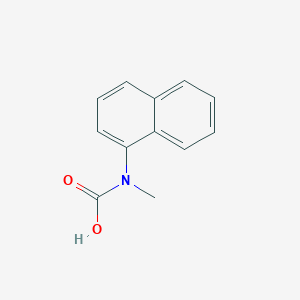
Methyl(naphthalen-1-yl)carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(naphthalen-1-yl)carbamic acid, also known as 1-naphthyl N-methylcarbamate, is an organic compound that belongs to the class of naphthalene derivatives. These compounds are characterized by the presence of two fused benzene rings, which confer unique chemical and biological properties. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(naphthalen-1-yl)carbamic acid typically involves the reaction of 1-naphthylamine with methyl isocyanate. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1-naphthylamine+methyl isocyanate→methyl(naphthalen-1-yl)carbamic acid
The reaction is usually conducted in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methyl(naphthalen-1-yl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: 1-naphthylamine.
Substitution: Nitro, sulfonyl, and halogenated naphthalene derivatives.
Scientific Research Applications
Methyl(naphthalen-1-yl)carbamic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pesticides, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl(naphthalen-1-yl)carbamic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to various biological effects. The compound may also interact with cellular membranes and proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 1-naphthyl N-methylcarbamate
- 1-naphthalenol, methylcarbamate
- Naphthalene derivatives such as nafacillin, naftifine, tolnaftate, and terbinafine .
Uniqueness
Methyl(naphthalen-1-yl)carbamic acid is unique due to its specific structural features and the presence of both naphthalene and carbamate moieties. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications. Compared to other naphthalene derivatives, it exhibits unique properties such as higher stability and specific enzyme inhibition capabilities .
Properties
CAS No. |
87980-66-3 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl(naphthalen-1-yl)carbamic acid |
InChI |
InChI=1S/C12H11NO2/c1-13(12(14)15)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,14,15) |
InChI Key |
QWNADYWYMJGNAC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















